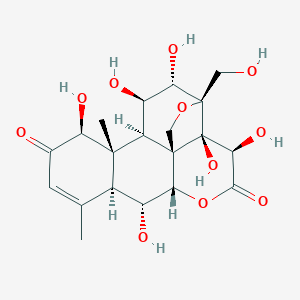
3-Ethylchinolin-4-carbonsäure
Übersicht
Beschreibung
3-Ethylquinoline-4-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11NO2 It is a derivative of quinoline, which is a nitrogen-containing aromatic compound
Wissenschaftliche Forschungsanwendungen
3-Ethylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of biologically active molecules with potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Quinoline derivatives have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . These enzymes play a crucial role in many biological processes, including bone mineralization and lipid metabolism.
Mode of Action
It’s plausible that, like other quinoline derivatives, it interacts with its targets (eg, alkaline phosphatases) and inhibits their activity . This interaction could lead to changes in the biochemical processes regulated by these enzymes.
Biochemical Pathways
Alkaline phosphatases are involved in a variety of biochemical pathways, including those related to bone mineralization and lipid metabolism .
Result of Action
Given its potential inhibitory effect on alkaline phosphatases, it may influence cellular processes regulated by these enzymes, such as bone mineralization and lipid metabolism .
Biochemische Analyse
Biochemical Properties
3-Ethylquinoline-4-carboxylic acid has been synthesized and evaluated as a potent inhibitor of alkaline phosphatases This suggests that it interacts with enzymes such as alkaline phosphatases, potentially influencing their activity
Cellular Effects
Quinoline derivatives, to which 3-Ethylquinoline-4-carboxylic acid belongs, have been reported to possess diverse medicinal properties . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
As a quinoline derivative, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to form the quinoline ring system . Another method includes the Doebner hydrogen-transfer reaction, which is a three-component synthesis involving anilines, aldehydes, and β-ketoesters .
Industrial Production Methods: Industrial production of quinoline derivatives, including 3-Ethylquinoline-4-carboxylic acid, often employs green chemistry principles. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under mild conditions.
Major Products:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Vergleich Mit ähnlichen Verbindungen
- Quinoline-4-carboxylic acid
- 3-Methylquinoline-4-carboxylic acid
- 2-Ethylquinoline-4-carboxylic acid
Comparison: 3-Ethylquinoline-4-carboxylic acid is unique due to its specific ethyl substitution at the third position of the quinoline ring. This substitution can influence its chemical reactivity and biological activity compared to other quinoline derivatives. For example, the ethyl group may enhance its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with molecular targets .
Eigenschaften
IUPAC Name |
3-ethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-8-7-13-10-6-4-3-5-9(10)11(8)12(14)15/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNJFRIPRWNVLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00281392 | |
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873-52-5 | |
| Record name | NSC21505 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21505 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Ethylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00281392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)









